N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a methylpropanamide moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, contributing to their diverse biological activities .
Mode of Action
It’s plausible that the compound interacts with its target(s) to induce changes at the molecular level, leading to its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways, contributing to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 3-chlorobenzyl bromide with 2-aminothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product. The reaction conditions generally include refluxing in an appropriate solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: New thiazole derivatives with substituted benzyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-methylpropanamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-2-methylpropanamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2-methylpropanamide
Uniqueness
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to the specific position of the chlorobenzyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorobenzyl group may enhance its antimicrobial and antifungal properties compared to other similar compounds with different substituents.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-12(19-14)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJLSHEMPEUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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